molecular formula C13H25N3O3 B11849072 (S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester CAS No. 864754-27-8

(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B11849072
CAS No.: 864754-27-8
M. Wt: 271.36 g/mol
InChI Key: XGQKYXVXKHPGEW-JTQLQIEISA-N
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Description

(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the diazepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced compounds with fewer oxygen functionalities.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of carbamates with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, leading to modulation of their activity. The carbamate group may undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which combines a diazepane ring with a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

864754-27-8

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(1,4-diazepan-1-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-10(15-12(18)19-13(2,3)4)11(17)16-8-5-6-14-7-9-16/h10,14H,5-9H2,1-4H3,(H,15,18)/t10-/m0/s1

InChI Key

XGQKYXVXKHPGEW-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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